molecular formula C15H21N3O4 B14121686 3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

Cat. No.: B14121686
M. Wt: 307.34 g/mol
InChI Key: SACLMJFNIYEOTC-UHFFFAOYSA-N
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Description

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methylpiperidinyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide and a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the ethoxylated nitrobenzene with 1-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkoxides, thiolates.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 3-amino-N-(1-methylpiperidin-4-yl)-4-ethoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-ethoxy-4-nitrobenzoic acid and 1-methylpiperidine.

Scientific Research Applications

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group may interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H21N3O4/c1-3-22-14-10-11(4-5-13(14)18(20)21)15(19)16-12-6-8-17(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,16,19)

InChI Key

SACLMJFNIYEOTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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